REACTION_SMILES
|
[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[NH2:27][C:28](=[S:29])[NH2:30].[OH:1][c:2]1[c:3]([C:8](=[O:9])[C:10]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])=[CH:18][c:19]2[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]2)[cH:4][cH:5][cH:6][cH:7]1>>[O:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)[C:8](=[O:9])[CH2:10][CH:18]1[c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(N)=S
|
Name
|
COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2CC(=O)c3ccccc3O2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[NH2:27][C:28](=[S:29])[NH2:30].[OH:1][c:2]1[c:3]([C:8](=[O:9])[C:10]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])=[CH:18][c:19]2[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]2)[cH:4][cH:5][cH:6][cH:7]1>>[O:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)[C:8](=[O:9])[CH2:10][CH:18]1[c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(N)=S
|
Name
|
COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2CC(=O)c3ccccc3O2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |